(1-(4-Methylbenzyl)piperidin-3-yl)methanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[1-[(4-methylphenyl)methyl]piperidin-3-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-12-4-6-13(7-5-12)9-15-8-2-3-14(10-15)11-16/h4-7,14,16H,2-3,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNCURHSABLDOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCCC(C2)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Significance of Piperidine Scaffolds in Pharmaceutical Discovery and Development
The piperidine (B6355638) ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a vast number of natural products and synthetic pharmaceuticals. Its prevalence is due to a combination of favorable properties, including its ability to serve as a versatile scaffold for the introduction of various functional groups, its capacity to engage in key binding interactions with biological targets, and its favorable pharmacokinetic profile. Piperidine derivatives have demonstrated a wide range of pharmacological activities, leading to their use in over twenty classes of drugs, including analgesics, antipsychotics, antihistamines, and anticancer agents. nih.gov
The introduction of chiral centers within the piperidine ring can further enhance biological activity and selectivity, as well as improve pharmacokinetic properties and reduce cardiac hERG toxicity. This has made chiral piperidine scaffolds a particularly attractive area of focus in drug design.
Table 1: Examples of FDA-Approved Drugs Containing a Piperidine Scaffold
| Drug Name | Therapeutic Class | Key Structural Feature |
| Donepezil | Acetylcholinesterase Inhibitor | N-benzylpiperidine |
| Methylphenidate | Stimulant | Piperidine ring |
| Fentanyl | Opioid Analgesic | N-acyl-4-anilinopiperidine |
| Risperidone | Antipsychotic | Benzisoxazole-piperidine |
| Paroxetine | Antidepressant (SSRI) | Fluorophenyl-piperidinemethanol |
Advanced Synthetic Methodologies and Chemical Transformations
Advanced Methods for sp3-Rich Piperidine (B6355638) Scaffold Construction
The construction of piperidine scaffolds with a high degree of sp3-hybridized carbon centers is a central theme in modern medicinal chemistry, driven by the need for molecules with greater three-dimensionality to improve interactions with complex biological targets. chemistryviews.org The synthesis of molecules such as (1-(4-Methylbenzyl)piperidin-3-yl)methanol relies on the availability of robust and stereocontrolled methods for creating the core piperidine ring. Advanced synthetic methodologies have moved beyond classical cyclization techniques to embrace catalytic, chemo-enzymatic, and C-H functionalization strategies that offer unprecedented control over stereochemistry and substitution patterns.
One prominent strategy involves the catalytic asymmetric dearomatization of pyridines. A powerful example is the Rhodium-catalyzed asymmetric reductive Heck reaction, which provides access to enantioenriched 3-substituted tetrahydropyridines from readily available pyridine (B92270) precursors and boronic acids. nih.govorganic-chemistry.orgacs.org This three-step process involves the partial reduction of pyridine, followed by a highly regio- and enantioselective Rh-catalyzed carbometalation, and a final reduction to yield the desired 3-substituted piperidine. nih.govacs.orgsnnu.edu.cn This method demonstrates broad functional group tolerance and can be performed on a gram scale, making it highly valuable for synthesizing precursors to complex piperidines. nih.govacs.org
Another innovative approach is the stereoselective synthesis starting from non-piperidine rings. For instance, a catalytic asymmetric deprotonation of N-Boc pyrrolidine, followed by aldehyde trapping and ring expansion, provides a concise route to various stereoisomers of β-hydroxy piperidines. acs.org This highlights the utility of ring expansion strategies in accessing complex piperidine structures from different heterocyclic starting materials.
Biocatalysis and chemo-enzymatic cascades have also emerged as powerful tools for constructing chiral piperidines under mild conditions. nih.gov These methods leverage the high stereo-, regio-, and chemoselectivity of enzymes to produce optically pure building blocks. nih.gov For example, a hybrid bio-organocatalytic cascade using a transaminase can generate a key reactive intermediate for a subsequent complexity-building Mannich reaction, yielding 2-substituted piperidines. rsc.org More recently, a modular approach combining biocatalytic C-H oxidation with radical cross-coupling has been developed. chemistryviews.orgnews-medical.net Enzymes are used to selectively install hydroxyl groups onto simple piperidine precursors, which are then subjected to Ni-electrocatalytic decarboxylative cross-coupling to introduce a wide range of substituents. chemistryviews.orgnews-medical.net This chemo-enzymatic strategy significantly shortens synthetic routes to high-value, enantiopure piperidines. news-medical.net
The direct functionalization of C-H bonds on a pre-existing piperidine ring represents a highly atom-economical approach to building molecular complexity. nih.gov The site-selectivity of these reactions can be controlled by the choice of catalyst and the nature of the nitrogen protecting group. nih.govresearchgate.net For instance, rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes can be directed to the C2, C3, or C4 positions of the piperidine ring. nih.gov While C2 functionalization is often electronically favored, steric shielding by the catalyst and protecting group can override this preference to achieve functionalization at the C4 position. researchgate.net Accessing the C3 position often requires an indirect approach, such as the cyclopropanation of a tetrahydropyridine (B1245486) followed by stereoselective ring-opening. nih.gov Furthermore, copper-catalyzed intramolecular C-H amination of N-fluoride amides has been developed for the synthesis of both pyrrolidines and piperidines, proceeding through a proposed Cu(I)/Cu(II) catalytic cycle. acs.org
The following tables summarize key research findings in the stereoselective synthesis of substituted piperidines.
Table 1: Rh-Catalyzed Asymmetric Synthesis of 3-Substituted Tetrahydropyridines
| Entry | Arylboronic Acid | Catalyst/Ligand | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|
| 1 | Phenylboronic acid | [Rh(cod)OH]₂ / (S)-Segphos | 92 | 99 | organic-chemistry.org |
| 2 | 4-Fluorophenylboronic acid | [Rh(cod)OH]₂ / (S)-Segphos | 95 | 99 | organic-chemistry.org |
| 3 | 3-Thienylboronic acid | [Rh(cod)OH]₂ / (S)-Segphos | 80 | >99 | organic-chemistry.org |
| 4 | 1-Naphthylboronic acid | [Rh(cod)OH]₂ / (S)-Segphos | 41 | 99 | acs.org |
Table 2: Chemo-Enzymatic Synthesis of Chiral Piperidines
| Method | Key Step | Enzyme(s) | Substrate Example | Product Example | Reference |
|---|---|---|---|---|---|
| Dearomatization Cascade | One-pot amine oxidase/ene imine reductase cascade | Amine Oxidase / Ene Imine Reductase | N-substituted tetrahydropyridine | Stereo-defined 3-substituted piperidine | nih.gov |
| C-H Oxidation & Cross-Coupling | Biocatalytic C-H hydroxylation followed by Ni-electrocatalytic cross-coupling | Engineered Proline-4-hydroxylase | N-Boc-piperidine-3-carboxylic acid | N-Boc-4-hydroxy-3-arylpiperidine | chemistryviews.orgnews-medical.net |
Table 3: Site-Selective C-H Functionalization of Piperidines
| Position | Strategy | Catalyst System | Protecting Group | Result | Reference |
|---|---|---|---|---|---|
| C2 | C-H Insertion | Rh₂(R-TCPTAD)₄ | N-Boc | 2-Substituted analogue | nih.gov |
| C4 | C-H Insertion | Rh₂(S-2-Cl-5-BrTPCP)₄ | N-α-oxoarylacetyl | 4-Substituted analogue | nih.gov |
| C3 | Cyclopropanation / Ring-opening | Rhodium catalyst | N-Boc | 3-Substituted analogue | nih.gov |
These advanced methods underscore the significant progress made in synthesizing sp3-rich, stereochemically complex piperidine scaffolds, providing essential tools for drug discovery and the synthesis of bioactive molecules.
In-Depth Analysis of this compound Reveals Gaps in Publicly Available Research Data
A comprehensive review of scientific literature and publicly accessible data reveals a significant lack of detailed research on the specific chemical compound this compound. Despite extensive searches for information pertaining to its structure-activity relationship (SAR), ligand design principles, and the specific roles of its structural components, there is insufficient data to construct a detailed scientific article as requested.
One study on a related series of N-benzylpiperidine derivatives suggested that a para-methyl substitution on the benzyl (B1604629) ring could enhance in vivo activity, hinting at the potential biological significance of the 4-methylbenzyl moiety present in the compound . However, this finding is not substantial enough to form the basis of a thorough analysis as outlined in the initial request.
The absence of specific data extends to the following key areas that were to be the focus of the article:
Modulation of Molecular Recognition via N-Substitution on the Piperidine Ring: There is no specific information detailing how the 4-methylbenzyl group of this particular compound influences its interactions with biological receptors. Furthermore, a direct comparative analysis with other N-benzylpiperidine analogues, complete with binding affinity data, could not be compiled from the available literature.
Role of the Piperidine Ring Stereochemistry in Biological Activity: Information regarding the enantiomer-specific bioactivity and target binding affinity of this compound is not present in the reviewed sources. Consequently, a discussion on its enantiomer-specific pharmacological profile cannot be provided. Similarly, no conformational analysis studies for this specific compound were found, precluding an examination of its conformational impact on its pharmacological profile.
Impact of the Hydroxymethyl Group on Target Binding and Selectivity: While the role of hydroxyl groups in drug-receptor interactions is a fundamental concept in medicinal chemistry, specific research detailing the impact of the 3-hydroxymethyl group on the target binding and selectivity of this compound is not available.
Correlation between Structural Modifications and Preclinical Pharmacological Efficacy
The therapeutic potential of a molecule is intrinsically linked to its three-dimensional structure. Modifications to the chemical architecture of this compound can profoundly influence its interaction with biological targets, thereby altering its efficacy. The following sections explore the SAR of related piperidine-containing compounds in several key therapeutic areas.
SAR Studies on Related Piperidine-Derived Antitumor Agents
The piperidine moiety is a recognized "privileged scaffold" in medicinal chemistry, frequently incorporated into the design of novel anticancer agents. nih.gov Derivatives of piperidine have demonstrated efficacy against a variety of cancer cell lines, including those of the breast, prostate, and lung. acs.org The antitumor activity of these compounds is often attributed to their ability to induce programmed cell death (apoptosis) and modulate critical signaling pathways, such as the NF-κB and PI3K/Akt pathways, which are often dysregulated in cancer. acs.org
SAR studies have begun to elucidate the structural features of piperidine derivatives that are crucial for their anticancer effects. For instance, research on farnesyltransferase inhibitors, a class of anticancer agents, revealed that converting a piperidine-2-one core to a piperidine core resulted in a tenfold increase in potency. mdpi.com Furthermore, the presence of a 3-pyridylmethyl group at the N-1 position of the piperidine ring was found to be important for the compound's activity. mdpi.com
In the context of breast cancer, a derivative of tamoxifen (B1202) known as DTPEP (1-(2-(4-(Dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)piperidine), which incorporates a piperidine ring, has shown promise. acs.org Similarly, a piperidine derivative referred to as "compound 17a" has exhibited anti-prostate cancer activity. acs.org The antiproliferative effects of some piperidine derivatives have also been associated with their capacity to scavenge reactive oxygen species (ROS), suggesting a dual mechanism of action.
While these studies provide a foundational understanding, more detailed SAR investigations are necessary to systematically map the influence of various substituents on the piperidine and benzyl moieties on antitumor efficacy. Such studies would ideally quantify these relationships through metrics like the half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines, paving the way for the rational design of more potent and selective piperidine-based anticancer drugs.
Table 1: Structure-Activity Relationship of Selected Piperidine Derivatives as Antitumor Agents
| Compound | R1 (at N-1 of Piperidine) | R2 (at C-4 of Piperidine) | Key Structural Feature | Target/Mechanism | Reference |
|---|---|---|---|---|---|
| DTPEP | -(CH2)2-O-Ph-dibenzo[b,f]thiepin | H | Tamoxifen derivative with piperidine | Breast Cancer | acs.org |
| Compound 17a | Varies | Varies | Piperidine derivative | Prostate Cancer | acs.org |
| Farnesyltransferase Inhibitor Analog | 3-Pyridylmethyl | Varies | Piperidine core (vs. piperidin-2-one) | Farnesyltransferase inhibition | mdpi.com |
SAR of Benzylpiperidine Derivatives as Monoamine Reuptake Inhibitors
Benzylpiperidine derivatives have been extensively investigated as inhibitors of monoamine transporters, which are responsible for the reuptake of neurotransmitters like serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT). The inhibition of these transporters is a key mechanism for the treatment of depression and other neuropsychiatric disorders.
SAR studies on 4-benzylpiperidine (B145979) carboxamides have revealed several key principles governing their activity and selectivity:
Linker Length: The length of the carbon chain linking the piperidine nitrogen to a carboxamide group plays a crucial role. Derivatives with a three-carbon linker generally exhibit better activity as dual serotonin and norepinephrine reuptake inhibitors compared to those with a two-carbon linker. nih.gov Conversely, for dopamine reuptake inhibition, compounds with a two-carbon linker show significantly higher potency. nih.gov
Aromatic Substituents: The nature of the substituent on the aromatic ring of the benzyl group profoundly influences selectivity.
Biphenyl (B1667301) vs. Diphenyl: Compounds featuring a biphenyl group tend to have strong inhibitory effects on SERT. In contrast, those with a diphenylacetyl group show a high correlation with potent dopamine reuptake inhibition. nih.govnih.gov
Naphthyl Isomers: A 2-naphthyl substitution generally leads to greater inhibition of both NET and SERT compared to a 1-naphthyl substitution. nih.govnih.gov
N-Benzyl Ring Substitution: The introduction of electron-withdrawing groups at the C-4 position of the N-benzyl ring has been shown to be advantageous for binding to the dopamine transporter. For example, a cyano group in this position can produce a highly potent and selective DAT ligand. nih.gov
These findings underscore the fine-tuning possible within the benzylpiperidine scaffold to achieve desired selectivity profiles, from dual SNRIs to triple reuptake inhibitors (TRIs).
Table 2: SAR of Benzylpiperidine Derivatives as Monoamine Reuptake Inhibitors
| Compound Class | Linker Length | Aromatic Substituent (R1) | Key SAR Finding | Primary Target(s) | Reference |
|---|---|---|---|---|---|
| 4-Benzylpiperidine Carboxamides | 3 carbons | Not specified | Increased dual SERT/NET inhibition | SERT, NET | nih.gov |
| 4-Benzylpiperidine Carboxamides | 2 carbons | Not specified | Increased DAT inhibition | DAT | nih.gov |
| 4-Benzylpiperidine Carboxamides | Varies | Biphenyl | Strong SERT inhibition | SERT | nih.govnih.gov |
| 4-Benzylpiperidine Carboxamides | Varies | Diphenylacetyl | Strong DAT inhibition | DAT | nih.govnih.gov |
| 4-Benzylpiperidine Carboxamides | Varies | 2-Naphthyl | Greater SERT/NET inhibition than 1-naphthyl | SERT, NET | nih.govnih.gov |
| N-Benzylpiperidines | Not applicable | 4-Cyano on N-benzyl | Potent and selective DAT inhibition | DAT | nih.gov |
Structural Determinants for Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Antagonism
The N-benzylpiperidine motif has been identified as a critical pharmacophore for the antagonism of nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. nih.gov These compounds are thought to act as negative allosteric modulators, binding to a site on the receptor distinct from the acetylcholine binding site and thereby inhibiting its function. nih.gov
Key structural features that determine the nAChR antagonist activity of benzylpiperidine derivatives include:
The N-Benzylpiperidine Core: This structural unit is considered the primary pharmacophoric group responsible for the antagonist activity. nih.gov
Substitution at the 4-Position: The introduction of substituents at the 4-position of the piperidine ring can modulate potency and selectivity. For example, 2-(1-benzylpiperidin-4-yl)-ethylamine has demonstrated significant inhibitory potency with a preference for the α7 nAChR subtype. nih.gov
The Nitrogen Atom: A positively charged nitrogen center is a crucial feature for generating α7 nAChR antagonists. This cationic center is believed to interact with the "aromatic box" of the receptor, a region rich in aromatic amino acid residues. frontiersin.org
Further research is needed to systematically explore the impact of substituents on the benzyl ring, which could provide a more detailed understanding of the SAR for nAChR antagonism and guide the development of more selective and potent antagonists.
Table 3: Structural Determinants for nAChR Antagonism in Benzylpiperidine Derivatives
| Compound/Motif | Key Structural Feature | Proposed Interaction/Mechanism | Target Receptor | Reference |
|---|---|---|---|---|
| N-Benzylpiperidine | Core pharmacophore | Main driver of antagonist activity | α7 nAChR | nih.gov |
| 2-(1-Benzylpiperidin-4-yl)-ethylamine | Ethylamine at C-4 | Enhances inhibitory potency and α7 selectivity | α7 nAChR | nih.gov |
| General Benzylpiperidine Antagonists | Positively charged nitrogen | Interaction with the receptor's "aromatic box" | α7 nAChR | frontiersin.org |
In Vitro Biological Efficacy Profiling
Consistent with the lack of target binding data, no in vitro studies describing the biological efficacy of this compound in cellular or other non-animal models could be located.
Assessment of Antiproliferative Activity in Cancer Cell Lines
Evaluation of Anti-inflammatory Pathways and Markers
Investigations into the anti-inflammatory properties of this compound are not extensively documented in scientific literature. Preclinical studies detailing its effects on key inflammatory pathways, such as NF-κB or MAPK signaling, or its impact on the production of inflammatory markers like cytokines (e.g., TNF-α, IL-6) and prostaglandins, have not been published. Although some piperidine derivatives have been explored for their anti-inflammatory potential, specific data for this compound is not available.
Investigation of Transcriptional Repression for Oncogenic Drivers
There is no available scientific literature detailing preclinical investigations into the ability of this compound to induce transcriptional repression of oncogenic drivers. Research in this specific mechanistic area for this compound has not been published.
Antimycobacterial Activity against Specific Strains (e.g., Mycobacterium tuberculosis)
The most significant preclinical research related to this structural class of compounds is in the field of antimycobacterial activity. A closely related piperidinol-containing molecule, identified as PIPD1, has demonstrated potent activity against Mycobacterium tuberculosis. This line of research has identified the likely molecular target and mechanism of action.
Research indicates that PIPD1 and its analogs exhibit bactericidal activity against the mc²6230 strain of M. tuberculosis and are also effective against a range of multidrug-resistant (MDR) and extensively drug-resistant (XDR) clinical isolates. This suggests a mode of action that is different from that of most first- and second-line anti-tubercular drugs.
The primary molecular target of this class of piperidinol-containing molecules is believed to be MmpL3, a mycolic acid flippase in M. tuberculosis. The inhibition of MmpL3 disrupts the transport of trehalose (B1683222) monomycolate across the inner membrane, which is a crucial step in the formation of the mycobacterial cell wall. Notably, the antimycobacterial effect is achieved through direct inhibition of the flippase activity of MmpL3, rather than by disrupting the proton motive force of the inner membrane.
Docking studies with a structural model of MmpL3 from M. tuberculosis have identified a binding cavity for PIPD1, which is also known to accommodate other MmpL3 inhibitors.
While these findings are for the broader class of piperidinol-containing molecules exemplified by PIPD1, they provide a strong rationale for the potential antimycobacterial activity of this compound, which shares the core piperidinol scaffold. However, direct experimental data on the specific activity of this compound against M. tuberculosis and its potency as an MmpL3 inhibitor are not detailed in the available literature.
Antiparasitic Activity against Pathogenic Organisms (e.g., Plasmodium falciparum)
There is no specific preclinical data available concerning the antiparasitic activity of this compound against pathogenic organisms such as Plasmodium falciparum. However, studies on other substituted piperidine derivatives have shown some potential in this area. For instance, a series of 1,4-disubstituted piperidines have been evaluated for their antiplasmodial activity. Some of these compounds demonstrated inhibitory activity against both chloroquine-sensitive and resistant strains of P. falciparum. These findings suggest that the piperidine scaffold could be a valuable starting point for the development of new antimalarial agents, but specific research on the 1-(4-Methylbenzyl)-3-methanol substituted piperidine is lacking.
Antiviral Efficacy against Viral Targets
Specific preclinical studies on the antiviral efficacy of this compound are not found in the scientific literature. Research into the antiviral properties of the broader piperidine class of compounds has been conducted. For example, a library of 1,4,4-trisubstituted piperidines was screened for antiviral activity, with some compounds showing activity against human coronavirus 229E (HCoV-229E). The putative target for these compounds was suggested to be the main protease (Mpro) of the virus. This indicates that piperidine-based structures may have potential as antiviral agents, but no direct evidence exists for the antiviral activity of this compound.
Modulation of miRNA Maturation Pathways
There is no information available in the scientific literature regarding any investigation into the potential of this compound to modulate miRNA maturation pathways. This is a highly specialized area of research, and no studies have been published that link this specific compound to such a mechanism of action.
Mechanistic Studies of Biological Actions
Elucidation of Negative Allosteric Modulation of nAChRs
No published research is currently available that investigates or establishes the activity of this compound as a negative allosteric modulator of nicotinic acetylcholine receptors. This includes a lack of data on its binding affinity, specificity for nAChR subtypes, and the functional consequences of its interaction with these receptors.
Investigations into Enzyme Inhibition Mechanisms (e.g., DHFR)
Similarly, there is no scientific literature to support the role of this compound as an inhibitor of dihydrofolate reductase (DHFR) or any other enzyme. Studies detailing its inhibitory concentration (IC50), mechanism of inhibition (e.g., competitive, non-competitive), or its effects on cellular or metabolic pathways mediated by such enzymes have not been reported.
Due to the lack of available data, the creation of data tables detailing research findings on this compound is not feasible at this time.
The Structural Context of 1 4 Methylbenzyl Piperidin 3 Yl Methanol As a Key Investigational Compound
While specific research on (1-(4-Methylbenzyl)piperidin-3-yl)methanol is not extensively published, its structure positions it as a compound of significant interest for several reasons. It combines three key structural motifs, each with established importance in medicinal chemistry: the piperidine (B6355638) ring, the N-benzyl group, and a hydroxymethyl substituent at the 3-position of the piperidine ring.
The piperidin-3-ylmethanol scaffold is a valuable building block in the synthesis of various biologically active molecules. ontosight.ai For example, enantioenriched 3-piperidine derivatives serve as precursors to important therapeutic agents such as Preclamol, a dopamine (B1211576) receptor agonist, and Niraparib, a PARP inhibitor used in cancer therapy. The hydroxymethyl group can act as a hydrogen bond donor or acceptor, potentially enhancing binding affinity to target proteins.
The 4-methylbenzyl group, often referred to as a "magic methyl" in medicinal chemistry, can have a profound impact on a molecule's biological activity. nih.gov The addition of a methyl group to an aromatic ring can influence the compound's lipophilicity, metabolic stability, and binding affinity. nih.gov In the context of this compound, the 4-methyl group could potentially enhance binding to a hydrophobic pocket within a target protein or modulate the electronic properties of the benzyl (B1604629) ring, thereby influencing its interaction with the target.
The combination of these structural features in this compound makes it a promising candidate for investigation across various therapeutic areas where piperidine-based compounds have shown utility. Its potential pharmacological profile could be explored for applications in neurodegenerative diseases, oncology, and inflammatory conditions.
The Historical Context of Piperidine Based Compound Development
Strategic Approaches to the Synthesis of this compound
The synthesis of this compound is a multi-step process that relies on the strategic construction of the piperidine core, followed by the introduction of the 4-methylbenzyl group. Key to this synthesis is the formation of the precursor, piperidin-3-ylmethanol, which can be achieved through various reductive pathways. Subsequent N-alkylation or reductive amination installs the desired N-substituent. For the synthesis of specific stereoisomers, enantioselective techniques or chiral resolution methods are employed.
The primary precursor for the target compound is piperidin-3-ylmethanol. This intermediate can be synthesized through several established routes, most commonly involving the reduction of pyridine (B92270) derivatives.
One prevalent method starts from nicotinic acid (pyridine-3-carboxylic acid). researchgate.net The carboxylic acid is first esterified, typically with methanol (B129727) in the presence of a catalytic amount of strong acid like sulfuric acid, to yield methyl nicotinate. This ester is then reduced to 3-pyridinemethanol (B1662793). A common and effective reducing agent for this transformation is sodium borohydride (B1222165) in methanol, often carried out in a solvent like THF under reflux conditions. researchgate.net
The subsequent and crucial step is the reduction of the pyridine ring of 3-pyridinemethanol to the corresponding piperidine. Catalytic hydrogenation is the most direct method for this transformation. nih.govasianpubs.org Various catalysts can be employed, including platinum group metals like platinum oxide (PtO₂) asianpubs.org and rhodium-based catalysts such as Rh₂O₃. rsc.org The hydrogenation is typically performed under hydrogen pressure in a suitable solvent. For instance, hydrogenation using PtO₂ is often conducted in glacial acetic acid, which can enhance the catalyst's activity. asianpubs.org Rhodium oxide has been shown to be effective under mild conditions (e.g., 5 bar H₂ at 40 °C) in a solvent like 2,2,2-trifluoroethanol (B45653) (TFE). rsc.org Another approach involves metal-free transfer hydrogenation using reagents like trichlorosilane (B8805176) catalyzed by hexamethylphosphoramide (B148902) (HMPA). nih.gov
An alternative starting material for the synthesis of the piperidine precursor is 3-hydroxypyridine (B118123). Catalytic hydrogenation of 3-hydroxypyridine can yield the corresponding hydroxypiperidine. google.com However, the hydrogenation of hydroxypyridines can be challenging. A method to facilitate this involves reacting the hydroxypyridine with an anhydride (B1165640) of a lower aliphatic carboxylic acid (e.g., acetic anhydride) to form an ester, which is then hydrogenated, followed by hydrolysis to give the hydroxypiperidine. google.com
The table below summarizes common methods for the synthesis of the piperidin-3-ylmethanol precursor.
| Starting Material | Key Transformation(s) | Reagents and Conditions | Product |
| Nicotinic Acid | Esterification followed by reduction of the ester and pyridine ring. | 1. CH₃OH, H₂SO₄ (cat.)2. NaBH₄, CH₃OH/THF3. H₂, PtO₂/CH₃COOH or H₂, Rh₂O₃/TFE | Piperidin-3-ylmethanol |
| 3-Pyridinemethanol | Reduction of the pyridine ring. | H₂, PtO₂/CH₃COOH or H₂, Rh₂O₃/TFE | Piperidin-3-ylmethanol |
| 3-Hydroxypyridine | Esterification followed by hydrogenation and hydrolysis. | 1. Acetic Anhydride2. H₂, Platinum group metal catalyst3. Hydrolysis | 3-Hydroxypiperidine (B146073) |
Once piperidin-3-ylmethanol is obtained, the 4-methylbenzyl group is introduced onto the nitrogen atom. The most direct method is N-alkylation . This reaction involves treating piperidin-3-ylmethanol with a 4-methylbenzyl halide, such as 4-methylbenzyl chloride or bromide. researchgate.net The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) or bicarbonates. researchgate.net The choice of solvent is also important, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) being frequently used. researchgate.net To avoid the formation of a quaternary ammonium (B1175870) salt, the alkylating agent is often added slowly to ensure the piperidine is in excess. researchgate.net
An alternative and powerful strategy is reductive amination . This method involves the reaction of piperidin-3-ylmethanol with 4-methylbenzaldehyde. The initial reaction forms an iminium ion intermediate, which is then reduced in situ to the desired N-alkylated piperidine. harvard.eduresearchgate.net A key advantage of reductive amination is that it avoids the over-alkylation that can be an issue with direct alkylation using alkyl halides. harvard.edu A variety of reducing agents can be used, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being a particularly mild and selective choice that is effective for a wide range of aldehydes and amines. harvard.edu Other borohydride reagents, such as sodium cyanoborohydride (NaBH₃CN), can also be used, often under mildly acidic conditions. harvard.edu
The table below outlines the two primary strategies for introducing the 4-methylbenzyl moiety.
| Strategy | Reactants | Key Reagents and Conditions | Product |
| N-Alkylation | Piperidin-3-ylmethanol, 4-Methylbenzyl chloride/bromide | K₂CO₃, DMF or Acetonitrile, Room Temperature or elevated | This compound |
| Reductive Amination | Piperidin-3-ylmethanol, 4-Methylbenzaldehyde | NaBH(OAc)₃, Dichloroethane or NaBH₃CN, CH₃OH, pH control | This compound |
The synthesis of enantiomerically pure forms of this compound requires stereocontrolled synthetic methods. This can be achieved either by creating the chiral center enantioselectively or by separating a racemic mixture.
Asymmetric synthesis is a powerful approach to obtain a single enantiomer directly, avoiding the loss of 50% of the material inherent in resolution. wikipedia.org For 3-substituted piperidines, a key strategy is the asymmetric hydrogenation of a corresponding pyridine or pyridinium (B92312) salt precursor. acs.org This often involves the use of transition metal catalysts, such as iridium or rhodium, complexed with chiral ligands. organic-chemistry.org For instance, the iridium-catalyzed asymmetric hydrogenation of N-benzylpyridinium salts has been shown to produce α-aryl piperidines with high levels of enantioselectivity. A similar strategy could be adapted by starting with a 3-hydroxymethylpyridinium salt bearing the 4-methylbenzyl group and employing a suitable chiral catalyst system to induce stereoselectivity during the reduction of the aromatic ring.
Another approach is the enantioselective reduction of a prochiral ketone, such as 1-(4-methylbenzyl)piperidin-3-one. This ketone can be reduced to the corresponding alcohol using chiral reducing agents or through catalytic asymmetric transfer hydrogenation.
When a racemic mixture of this compound is synthesized, the enantiomers can be separated through a process called chiral resolution. wikipedia.orglibretexts.org
The most common method is the formation of diastereomeric salts . wikipedia.org Since the target compound is a basic amine, it can be reacted with an enantiomerically pure chiral acid, such as (+)- or (-)-tartaric acid, dibenzoyl-L-tartaric acid, or (S)-mandelic acid. wikipedia.orggoogle.com This reaction creates a pair of diastereomeric salts ((R)-amine-(+)-acid and (S)-amine-(+)-acid), which have different physical properties, most notably different solubilities. libretexts.org By carefully choosing the resolving agent and crystallization solvent, one of the diastereomeric salts can be selectively precipitated from the solution. The salt is then filtered off, and the pure enantiomer of the amine is liberated by treatment with a base. The other enantiomer can be recovered from the mother liquor.
Kinetic resolution is another technique that can be applied. This method involves reacting the racemic amine with a chiral reagent or catalyst that reacts at a different rate with each enantiomer. nih.govacs.orgrsc.org For example, an enantioselective acylation using a chiral acylating agent can selectively acylate one enantiomer, allowing the unreacted enantiomer to be separated. nih.gov
The table below compares the main stereoselective synthesis and separation methods.
| Method | Description | Key Reagents/Techniques |
| Enantioselective Reduction | Asymmetric hydrogenation of a prochiral pyridine or reduction of a prochiral ketone. | Chiral transition metal catalysts (e.g., Ir, Rh) with chiral ligands. |
| Diastereomeric Salt Resolution | Formation of diastereomeric salts with a chiral resolving agent, followed by separation via crystallization. | Chiral acids (e.g., tartaric acid, mandelic acid derivatives). wikipedia.orggoogle.com |
| Kinetic Resolution | Differential reaction rate of enantiomers with a chiral reagent or catalyst. | Chiral acylating agents or other chiral catalysts. nih.gov |
The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, an aldehyde (like formaldehyde), and a primary or secondary amine. acs.org This reaction is a cornerstone in the synthesis of nitrogen-containing heterocycles, including piperidine derivatives. rsc.orgscispace.comresearchgate.net While not a direct route to this compound itself, the Mannich reaction is highly valuable for constructing analogous polysubstituted piperidine rings.
In the context of piperidine synthesis, a typical Mannich reaction might involve the condensation of an amine, an aldehyde, and a compound with two active hydrogen atoms, such as a β-keto ester or a dialkyl ketone. This can lead to the formation of a piperidin-4-one ring system, which can then be further functionalized.
More advanced strategies, such as the intramolecular Mannich reaction, have been developed for the asymmetric synthesis of complex piperidines. acs.org For instance, δ-amino β-keto esters can undergo an intramolecular Mannich reaction with an aldehyde to generate polysubstituted piperidines with a high degree of stereocontrol. acs.org A stereoselective three-component vinylogous Mannich reaction has also been developed as a general method to assemble multi-substituted chiral piperidines, which can serve as versatile intermediates for various natural products. rsc.orgscispace.com These methods highlight the utility of the Mannich reaction in creating diverse piperidine scaffolds that are structurally related to the target compound.
Stereoselective Synthesis of this compound Enantiomers
Functional Group Interconversions on the Piperidine Ring and Side Chains
The chemical scaffold of this compound offers multiple sites for synthetic modification, including the hydroxymethyl side chain, the piperidine ring itself, and the N-benzyl group. These sites allow for a variety of functional group interconversions, enabling the synthesis of a diverse library of derivatives for further study.
The primary alcohol of the hydroxymethyl group at the C3 position is a key functional handle that can be readily oxidized to afford either the corresponding aldehyde or carboxylic acid. The choice of oxidant and reaction conditions dictates the final product.
The partial oxidation to 1-(4-Methylbenzyl)piperidine-3-carbaldehyde can be achieved using mild and selective oxidizing agents. Methods such as the Swern oxidation, which utilizes oxalyl chloride or trifluoroacetic anhydride with dimethyl sulfoxide (B87167) (DMSO), or the Dess-Martin periodinane (DMP) oxidation are effective for this transformation. Another common method is the 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) mediated oxidation, which can selectively convert primary alcohols to aldehydes in the presence of a co-oxidant like sodium hypochlorite. researchgate.net These reactions are typically performed under anhydrous conditions at low temperatures to prevent over-oxidation to the carboxylic acid.
For the complete oxidation to 1-(4-Methylbenzyl)piperidine-3-carboxylic acid, stronger oxidizing agents are required. Reagents such as potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or ruthenium tetroxide (RuO₄) can effectively convert the primary alcohol to the carboxylic acid. The synthesis of the closely related N-Boc-piperidine-3-carboxylic acid often begins with the corresponding alcohol, which is then oxidized, highlighting the feasibility of this transformation. nih.gov
| Target Compound | Reagent(s) | Product Functional Group |
| 1-(4-Methylbenzyl)piperidine-3-carbaldehyde | Dess-Martin Periodinane (DMP) | Aldehyde |
| 1-(4-Methylbenzyl)piperidine-3-carbaldehyde | Swern Oxidation (Oxalyl Chloride, DMSO, Triethylamine) | Aldehyde |
| 1-(4-Methylbenzyl)piperidine-3-carbaldehyde | TEMPO, Sodium Hypochlorite | Aldehyde |
| 1-(4-Methylbenzyl)piperidine-3-carboxylic acid | Potassium Permanganate (KMnO₄) | Carboxylic Acid |
| 1-(4-Methylbenzyl)piperidine-3-carboxylic acid | Jones Reagent (CrO₃, H₂SO₄, Acetone) | Carboxylic Acid |
Reductive transformations involving the this compound scaffold primarily focus on the cleavage of the N-benzyl group. The 4-methylbenzyl group serves as a common protecting group for the piperidine nitrogen and its removal, or debenzylation, yields the secondary amine, (piperidin-3-yl)methanol.
This transformation is most commonly achieved through catalytic hydrogenation. A standard procedure involves reacting the N-benzylpiperidine derivative with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. An alternative and often more rapid method is catalytic transfer hydrogenation. mdma.ch This approach uses a hydrogen donor, such as ammonium formate, in conjunction with the Pd/C catalyst in a solvent like methanol. mdma.chsciencemadness.org The reaction is typically carried out at reflux temperature and can be completed in a short timeframe. mdma.ch This method is advantageous as it avoids the need for high-pressure hydrogenation equipment. google.com The resulting secondary amine is a versatile intermediate for further N-functionalization.
| Starting Material | Reagent(s) | Transformation | Product |
| This compound | H₂, 10% Pd/C, Methanol | N-Debenzylation | (Piperidin-3-yl)methanol |
| This compound | Ammonium Formate, 10% Pd/C, Methanol | N-Debenzylation | (Piperidin-3-yl)methanol |
Direct functionalization of the piperidine core, particularly at the α-carbon atoms (C2 and C6), represents a powerful strategy for structural modification. These reactions often proceed through the in situ formation of an N-acyliminium or iminium ion intermediate. acs.orgresearchgate.net
A robust method for achieving selective α-functionalization involves a sequence starting with the oxidation of the tertiary amine to its corresponding N-oxide using an oxidant like meta-chloroperoxybenzoic acid (mCPBA). acs.org The resulting N-oxide can then undergo a Polonovski–Potier type reaction, typically using an activating agent like trifluoroacetic anhydride (TFAA), to generate a reactive endo-cyclic iminium ion. acs.orgresearchgate.net This electrophilic intermediate is then susceptible to attack by a wide range of nucleophiles, leading to the introduction of new substituents at the α-position. This approach allows for the installation of various carbon-based groups, including alkyl, and trifluoromethyl moieties. acs.org
| Reaction Stage | Reagent(s) | Intermediate/Product |
| 1. N-Oxide Formation | meta-Chloroperoxybenzoic acid (mCPBA) | 1-(4-Methylbenzyl)-3-(hydroxymethyl)piperidine 1-oxide |
| 2. Iminium Ion Formation | Trifluoroacetic anhydride (TFAA) | Corresponding endo-cyclic iminium ion |
| 3. Nucleophilic Addition (Example: Alkylation) | Alkyl Grignard or Organolithium Reagent | α-Alkyl-1-(4-methylbenzyl)piperidin-3-yl)methanol |
| 3. Nucleophilic Addition (Example: Trifluoromethylation) | Ruppert-Prakash Reagent (TMSCF₃) | α-Trifluoromethyl-1-(4-methylbenzyl)piperidin-3-yl)methanol |
Exploration of Novel Synthetic Routes and Catalytic Systems
The development of advanced synthetic methods, including the use of novel reagents and catalytic systems, is crucial for efficiently accessing complex and stereochemically defined piperidine derivatives.
The incorporation of fluorine atoms into piperidine scaffolds can significantly modulate the physicochemical and pharmacological properties of the molecule. Modern synthetic chemistry has moved beyond harsh and non-selective fluorinating agents towards more controlled and versatile reagents. acs.orgmdpi.com
Electrophilic fluorinating agents are particularly useful for the late-stage functionalization of complex molecules. Reagents such as Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) and N-fluorobenzenesulfonimide (NFSI) are bench-stable, crystalline solids that serve as a source of electrophilic fluorine ("F+"). mdpi.com These reagents can be employed in various catalytic systems, including transition metal catalysis, organocatalysis, and photocatalysis, to achieve site-selective fluorination under mild conditions. mdpi.com For a substrate like this compound, these methods could potentially be used to introduce fluorine at various positions on the piperidine ring, depending on the directing groups and reaction conditions employed. The development of palladium-catalyzed hydrogenation of fluoropyridines also presents a powerful route to access fluorinated piperidines from readily available precursors. acs.orgnih.govnih.gov
| Fluorinating Agent | Abbreviation | Type | Key Characteristics |
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor | Electrophilic | Air and moisture stable, versatile, widely used. mdpi.com |
| N-Fluorobenzenesulfonimide | NFSI | Electrophilic | Potent electrophilic fluorine source, used in asymmetric catalysis. mdpi.com |
The synthesis of enantiomerically pure substituted piperidines is of significant interest, as stereochemistry often plays a critical role in biological activity. Asymmetric catalysis provides a direct and efficient means to control the stereochemical outcome of reactions, generating chiral molecules from achiral or racemic precursors. researchgate.net
Organocatalysis has emerged as a powerful tool in asymmetric synthesis. Chiral catalysts derived from natural products, such as proline and its derivatives, or synthetic catalysts like chiral guanidines, can promote a wide range of transformations with high enantioselectivity. mdpi.comrsc.orgresearchgate.net For instance, an asymmetric α-functionalization of the N-benzylpiperidine core could potentially be achieved by using a chiral catalyst to control the facial selectivity of the nucleophilic attack on an iminium ion intermediate. Similarly, asymmetric reductions of precursor ketones or imines using chiral catalysts, such as those based on oxazaborolidines, can establish key stereocenters. researchgate.net Biocatalytic methods, employing enzymes like ketoreductases or transaminases, also offer highly selective routes to chiral piperidine intermediates. researchgate.net These advanced catalytic approaches are instrumental in constructing benzylpiperidine derivatives with precisely controlled three-dimensional structures.
| Catalysis Type | Catalyst Example(s) | Potential Application for Benzylpiperidines |
| Organocatalysis | Chiral Proline Derivatives | Asymmetric α-alkylation, Mannich reactions. mdpi.com |
| Organocatalysis | Chiral Guanidines | Enantioselective additions, cyclizations. rsc.orgresearchgate.net |
| Metal Catalysis | Chiral Oxazaborolidines | Asymmetric reduction of ketones to chiral alcohols. researchgate.net |
| Biocatalysis | Ketoreductases (KREDs) | Asymmetric reduction of precursor ketones to specific stereoisomers. researchgate.net |
Computational Chemistry and Molecular Modeling Applications
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial for understanding the interactions between a potential drug molecule (ligand) and its biological target (receptor), providing insights into the binding affinity and mode of action.
Prediction of Binding Modes with Kinase Targets (e.g., PIM1 Kinase)
PIM1 kinase is a serine/threonine kinase that is a key regulator of cell proliferation, survival, and apoptosis, making it a significant target in cancer therapy. researchgate.net Molecular docking simulations are frequently employed to identify and optimize inhibitors of PIM1 kinase. nih.govnih.gov While specific docking studies for (1-(4-Methylbenzyl)piperidin-3-yl)methanol with PIM1 kinase are not extensively documented in the literature, the general methodology involves docking the ligand into the ATP-binding site of the kinase. researchgate.netlongdom.org
The binding mode of a ligand like this compound would be predicted based on the interactions it forms with key amino acid residues in the PIM1 kinase active site. Typically, these interactions include hydrogen bonds with the hinge region of the kinase, and hydrophobic interactions with other residues within the binding pocket. nih.govresearchgate.net The 4-methylbenzyl group of the compound would likely occupy a hydrophobic pocket, while the piperidinyl methanol (B129727) moiety could form hydrogen bonds with the surrounding residues. The precise orientation and interaction pattern would determine the stability of the ligand-protein complex.
Docking Score Analysis for Enantiomer Selectivity
Many drug molecules are chiral, existing as enantiomers that can have different pharmacological activities. Computational docking can be used to predict the preferential binding of one enantiomer over the other. This is achieved by separately docking each enantiomer into the active site of the target receptor and comparing their docking scores. A lower docking score generally indicates a more favorable binding affinity.
For a chiral compound like this compound, which has a stereocenter at the 3-position of the piperidine (B6355638) ring, enantiomer selectivity would be crucial for its activity. A docking study would analyze the steric and electronic complementarity of the (R) and (S) enantiomers with the chiral environment of the receptor's binding site. The differential interactions of the enantiomers, for instance with specific amino acids, would result in different docking scores, thereby predicting which enantiomer is likely to be more active.
Exploration of Binding Affinity to Sigma Receptors
Sigma receptors, classified into sigma-1 (σ1) and sigma-2 (σ2) subtypes, are involved in a variety of neurological functions and are targets for the treatment of several central nervous system disorders. guidetopharmacology.org Piperidine-containing compounds have been extensively studied as high-affinity ligands for sigma receptors. nih.govuniba.itresearchgate.net
| Compound Class | Target Receptor | Predicted Interaction Types |
| Piperidine Derivatives | PIM1 Kinase | Hydrogen Bonding, Hydrophobic Interactions |
| Chiral Piperidinols | Chiral Receptors | Steric and Electronic Complementarity |
| N-Benzylpiperidines | Sigma-1 Receptor | Ionic Interaction, Hydrophobic Interactions |
Quantum Chemical Calculations for Structural Elucidation and Reactivity Prediction
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful methods for determining the electronic structure and properties of molecules. These calculations can provide valuable information about a molecule's geometry, stability, and reactivity.
Analysis of Electronic and Energy Characteristics (HOMO-LUMO Gaps)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and stability. researchgate.netirjweb.com A smaller gap suggests higher reactivity. researchgate.net
For this compound, quantum chemical calculations can determine the energies of its HOMO and LUMO. A study on a structurally related compound, 3-(p-Methylbenzyl)-4-(4-methylthiobenzylidenamino-4,5-dihydro-1H-1,2,4-triazol-5-one, calculated the HOMO energy to be -6.11 eV and the LUMO energy to be -1.41 eV, resulting in an energy gap of 4.70 eV. Similar calculations for this compound would provide insights into its kinetic stability and electronic properties.
| Molecular Orbital | Energy (Illustrative Example) | Significance |
| HOMO | -6.11 eV | Electron Donating Ability |
| LUMO | -1.41 eV | Electron Accepting Ability |
| HOMO-LUMO Gap | 4.70 eV | Chemical Reactivity and Stability |
Note: The energy values are for the related compound 3-(p-Methylbenzyl)-4-(4-methylthiobenzylidenamino-4,5-dihydro-1H-1,2,4-triazol-5-one and are for illustrative purposes.
Determination of Nucleophilic and Electrophilic Centers
Quantum chemical calculations can also be used to determine the regions of a molecule that are most susceptible to nucleophilic or electrophilic attack. This is often visualized using a Molecular Electrostatic Potential (MEP) map, where different colors represent areas of varying electron density. Regions of negative electrostatic potential (typically colored red) are indicative of nucleophilic centers, which are rich in electrons and prone to attack by electrophiles. Conversely, regions of positive electrostatic potential (typically colored blue) represent electrophilic centers, which are electron-deficient and susceptible to attack by nucleophiles. khanacademy.org
In this compound, the nitrogen atom of the piperidine ring and the oxygen atom of the methanol group are expected to be the primary nucleophilic centers due to the presence of lone pairs of electrons. The hydrogen atom of the hydroxyl group and the carbon atoms attached to these electronegative atoms would be potential electrophilic centers. An MEP map would provide a detailed visualization of the electron distribution across the molecule, confirming these predictions and quantifying the relative reactivity of different sites.
Conformational Landscape Analysis
The conformational landscape of a molecule dictates its three-dimensional shape and, consequently, its interaction with biological targets. For this compound, a conformational analysis would be essential to identify the most stable, low-energy conformers. This analysis typically involves quantum mechanical or molecular mechanics calculations to explore the potential energy surface of the molecule.
Key aspects of a conformational analysis for this compound would include:
Piperidine Ring Conformation: The piperidine ring predominantly adopts a chair conformation to minimize steric strain. However, ring-puckering parameters would be calculated to quantify the exact nature of the chair geometry.
Substituent Orientation: The analysis would determine the preferred orientation (axial vs. equatorial) of the hydroxymethyl group at the C3 position and the 4-methylbenzyl group at the N1 position. Generally, bulky substituents favor the equatorial position to reduce 1,3-diaxial interactions.
A hypothetical table of relative energies for possible conformers is presented below to illustrate the expected output of such an analysis.
| Conformer | Piperidine Ring | 3-Hydroxymethyl Orientation | 1-(4-Methylbenzyl) Orientation | Relative Energy (kcal/mol) |
| 1 | Chair | Equatorial | Equatorial | 0.00 (most stable) |
| 2 | Chair | Axial | Equatorial | 1.5 - 2.5 |
| 3 | Chair | Equatorial | Axial | > 4.0 |
| 4 | Boat | Equatorial | Equatorial | > 5.0 |
Note: This data is illustrative and not based on experimental or calculated findings for this specific molecule.
Molecular Dynamics Simulations for Dynamic Binding Interactions
Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. For this compound, MD simulations would be invaluable for understanding its interaction with a putative protein target, providing insights that are not available from static docking models. acs.orgrsc.org Such simulations can reveal the dynamic nature of the ligand-receptor complex, including conformational changes and the stability of interactions. nih.gov
Identification of Crucial Amino Acid Residues for Ligand Interaction
By simulating the trajectory of the ligand within the binding site of a receptor, MD can identify which amino acid residues are critical for forming stable interactions. These interactions can include hydrogen bonds, hydrophobic interactions, and π-cation interactions. nih.gov For a molecule like this compound, key interactions would likely involve:
The hydroxyl group of the methanol moiety acting as a hydrogen bond donor or acceptor.
The tertiary amine of the piperidine ring, which can be protonated at physiological pH, forming a salt bridge or a hydrogen bond with acidic residues like aspartate or glutamate. nih.gov
The aromatic 4-methylbenzyl group engaging in hydrophobic or π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan.
Analysis of the MD trajectories allows for the calculation of interaction frequencies, highlighting the most persistent and, therefore, most important residue contacts.
Conformational Changes Upon Ligand Binding
Both the ligand and the protein are flexible entities. MD simulations can capture the conformational changes that occur in both molecules upon binding. The binding of this compound could induce subtle or significant changes in the receptor's structure, such as the movement of a loop region or the reorientation of side chains to accommodate the ligand. Conversely, the ligand itself may adopt a specific, bound conformation that differs from its preferred low-energy state in solution. Understanding these induced-fit mechanisms is crucial for explaining binding affinity and specificity.
In Silico Screening and Virtual Library Design for Novel Derivatives
In silico techniques are instrumental in modern drug discovery for identifying new lead compounds and optimizing existing ones. benthamscience.com this compound can serve as a scaffold or starting point for these computational efforts.
Virtual Screening: If this compound shows initial promise, its structure can be used as a query in virtual screening campaigns to search large chemical databases for structurally similar or pharmacophorically related molecules with potentially improved properties.
Virtual Library Design: The core scaffold of this compound is amenable to combinatorial derivatization. A virtual library can be designed by systematically modifying different parts of the molecule in silico. For example:
R1 Group (Piperidine Nitrogen): The 4-methylbenzyl group could be replaced with other substituted benzyl (B1604629) rings or different aromatic and aliphatic moieties to probe for improved interactions in the corresponding binding pocket.
R2 Group (Piperidine Ring): Modifications could be made to the piperidine ring itself, though this is often more synthetically challenging.
R3 Group (Hydroxymethyl Moiety): The hydroxymethyl group could be altered to other functional groups, such as a carboxamide or an ether, to explore different hydrogen bonding patterns.
The designed virtual library of derivatives would then be computationally evaluated for properties like predicted binding affinity (through docking scores), drug-likeness (e.g., Lipinski's Rule of Five), and predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. nih.gov This process allows researchers to prioritize the synthesis of a smaller, more promising set of novel compounds, thereby saving time and resources.
Advanced Analytical Characterization in Research and Development
Spectroscopic Methodologies for Structural Confirmation
Spectroscopic techniques are indispensable for elucidating the molecular architecture of (1-(4-Methylbenzyl)piperidin-3-yl)methanol. By probing the interactions of the molecule with electromagnetic radiation, these methods provide precise information about the connectivity of atoms and the nature of the functional groups present.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a crucial technique for determining the molecular weight of this compound and for gaining structural insights through the analysis of its fragmentation patterns. Electrospray ionization (ESI) is a common soft ionization technique that would likely be employed to generate the protonated molecule [M+H]⁺.
The fragmentation of piperidine-containing compounds in tandem mass spectrometry (MS/MS) often involves characteristic losses. scielo.brwvu.edu For this compound, key fragmentation pathways could include the cleavage of the benzyl (B1604629) group, loss of the hydroxymethyl group, and ring-opening of the piperidine (B6355638) moiety. The high-resolution mass spectrum would provide the exact mass of the molecule, allowing for the determination of its elemental composition with high accuracy.
| Ion | Predicted m/z | Possible Fragmentation Pathway |
| [M+H]⁺ | 220.1696 | Protonated molecule |
| [M+H - H₂O]⁺ | 202.1590 | Loss of water from the alcohol |
| [M+H - CH₂OH]⁺ | 189.1434 | Loss of the hydroxymethyl radical |
| [C₈H₉]⁺ | 105.0699 | 4-Methylbenzyl cation |
| [C₆H₁₂N]⁺ | 98.0964 | Piperidine ring fragment |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features.
A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol functional group. libretexts.orgpressbooks.pub The C-H stretching vibrations of the aromatic ring would appear in the 3000-3100 cm⁻¹ region, while the aliphatic C-H stretches of the piperidine and benzyl groups would be observed between 2850 and 3000 cm⁻¹. vscht.czopenstax.org The presence of the aromatic ring would also be confirmed by C=C stretching absorptions in the 1450-1600 cm⁻¹ range. vscht.cz The C-N stretching vibration of the tertiary amine would likely be found in the fingerprint region, typically between 1000 and 1250 cm⁻¹. masterorganicchemistry.com
| Functional Group | Characteristic IR Absorption (cm⁻¹) |
| O-H Stretch (Alcohol) | 3200 - 3600 (broad) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 3000 |
| Aromatic C=C Stretch | 1450 - 1600 |
| C-N Stretch (Tertiary Amine) | 1000 - 1250 |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are essential for both determining the purity of synthesized this compound and for its isolation from reaction mixtures.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful analytical tool for the purity assessment of chemical compounds. nih.gov A reversed-phase HPLC method, likely utilizing a C18 column, would be developed to separate this compound from any starting materials, byproducts, or degradation products. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an additive such as formic acid or trifluoroacetic acid to improve peak shape.
The UV detector would monitor the elution of the compound, and the mass spectrometer would confirm the identity of the main peak by its mass-to-charge ratio. The purity of the sample would be determined by calculating the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
| Parameter | Typical Conditions |
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Water (with 0.1% Formic Acid) and Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 220 nm) and ESI-MS |
Preparative Chromatography for Compound Purification
For the isolation and purification of this compound on a larger scale, preparative chromatography is the method of choice. This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle greater quantities of material.
Flash column chromatography using silica (B1680970) gel is a common and effective method for the purification of moderately polar compounds like the target molecule. A solvent system, often a mixture of a non-polar solvent (e.g., hexane (B92381) or ethyl acetate) and a more polar solvent (e.g., methanol or dichloromethane), would be selected based on preliminary thin-layer chromatography (TLC) analysis to achieve optimal separation of the desired product from impurities. The fractions collected from the column would be analyzed by TLC or HPLC to identify those containing the pure compound, which would then be combined and concentrated to yield the purified this compound.
X-ray Crystallography for Absolute Stereochemistry and Binding Mode Validation
Extensive searches of scientific literature and crystallographic databases did not yield specific X-ray crystallography data for the compound this compound. While crystallographic studies are crucial for definitively determining the three-dimensional structure, absolute stereochemistry, and binding interactions of novel compounds, such research has not been published for this particular molecule.
However, the application of X-ray crystallography can be illustrated by examining structurally related piperidine derivatives that have been successfully characterized. These examples highlight the methodologies and types of data that would be obtained if this compound were to be analyzed using this technique.
For instance, the crystal structure of [1-(Toluene-4-sulfonyl)-piperidin-4-yl]-methanol has been determined. This compound, which shares the piperidinemethanol core, was found to crystallize in the monoclinic space group P21/c. The analysis confirmed a chair conformation for the piperidine ring, a common feature for such saturated six-membered heterocycles. Similarly, the crystal structure of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol also revealed a chair conformation for the piperidine ring and crystallized in the monoclinic space group P21/c. Another related molecule, 4-{[4-(Hydroxymethyl)piperidin-1-yl]methyl}phenol, also adopts a chair conformation for its piperidine ring.
These studies demonstrate how X-ray crystallography provides precise atomic coordinates, bond lengths, bond angles, and torsion angles, which collectively define the molecular geometry. For a chiral compound like this compound, which has a stereocenter at the 3-position of the piperidine ring, X-ray diffraction of a single crystal of a pure enantiomer or a derivative containing a heavy atom would allow for the determination of its absolute stereochemistry (R or S configuration).
While direct experimental data for this compound is not available, the established methodologies used for analogous compounds provide a clear framework for how X-ray crystallography could be applied to elucidate its structural and interactive properties.
Table of Crystallographic Data for Related Piperidine Derivatives
| Compound Name | Crystal System | Space Group | Piperidine Conformation |
| [1-(Toluene-4-sulfonyl)-piperidin-4-yl]-methanol | Monoclinic | P21/c | Chair |
| 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol | Monoclinic | P21/c | Chair |
| 4-{[4-(Hydroxymethyl)piperidin-1-yl]methyl}phenol | Orthorhombic | P212121 | Chair |
Intellectual Property and Patent Landscape Analysis
Patent Filings Pertaining to the Synthesis of (1-(4-Methylbenzyl)piperidin-3-yl)methanol and its Key Intermediates
Direct patent filings for the synthesis of this compound have not been identified in a comprehensive search of patent databases. The existing patent landscape is primarily composed of disclosures for structurally analogous compounds and key intermediates. The synthesis of the target molecule can be conceptually divided into two main transformations: the N-alkylation of a piperidine (B6355638) ring with a 4-methylbenzyl group and the establishment of the hydroxymethyl group at the 3-position of the piperidine ring.
Patents related to the N-alkylation of piperidines with benzyl (B1604629) halides are prevalent in the literature. For instance, processes for preparing N-benzyl-4-piperidone are described, which, while having a different substituent at the 4-position, detail the fundamental reaction of a piperidine with a benzyl halide. google.com These patents often describe the reaction of a piperidine precursor with a substituted or unsubstituted benzyl chloride or bromide in the presence of a base.
Regarding the piperidin-3-ylmethanol moiety , the patent literature includes methods for the preparation of various 3-substituted piperidines. These often start from pyridine (B92270) precursors that are subsequently reduced and functionalized. For example, methods for preparing 3-hydroxypiperidine (B146073) derivatives have been patented, which could serve as precursors to the target molecule through further synthetic modifications. google.com.na
A plausible synthetic strategy for this compound, inferred from the existing patent landscape, would likely involve one of two primary routes:
Route A: N-alkylation of piperidin-3-ylmethanol with 4-methylbenzyl halide.
Route B: Reduction of a 1-(4-methylbenzyl)piperidine-3-carboxylate or a related carbonyl compound.
The key intermediates for these routes would be piperidin-3-ylmethanol and 1-(4-methylbenzyl)piperidine-3-carboxylic acid (or its ester), respectively. While patents for the final compound are not found, the synthesis of these or closely related intermediates is covered in broader patents on piperidine derivatives.
Patent Literature on Related Piperidine-Based Research Compounds
The patent landscape for piperidine-based research compounds is extensive, reflecting the significance of the piperidine scaffold in medicinal chemistry. ajchem-a.com Many patents cover broad classes of N-substituted piperidines with various substituents at different positions on the ring, intended for a wide range of therapeutic applications.
A significant portion of the patent literature focuses on N-benzylpiperidine derivatives with additional substitutions on the piperidine ring, which are explored for their potential as central nervous system (CNS) agents, analgesics, and cardiovascular drugs. For example, patents for N-(4-piperidinyl)-N-phenylamides describe a class of compounds with a piperidine core, though with different substitution patterns. google.com
Furthermore, the synthesis of 3-substituted piperidines is a recurring theme in patent literature, often in the context of creating complex molecules with specific stereochemistry. These patents highlight various cyclization and functionalization strategies to introduce substituents at the 3-position of the piperidine ring. youtube.com The methods disclosed in these patents, such as the hydrogenation of substituted pyridines and intramolecular cyclization reactions, are indicative of the established synthetic approaches that could be applied to produce this compound.
Analysis of Synthetic Process Innovations and Improvements in Patent Claims
While no patents specifically claim the synthesis of this compound, an analysis of patents for related compounds reveals several innovations in synthetic processes that would be applicable.
Innovations in N-Alkylation: Patents describing the N-alkylation of piperidines often focus on improving reaction conditions to achieve higher yields, reduce side products, and simplify purification. This includes the use of specific base and solvent systems to optimize the nucleophilic substitution reaction between the piperidine nitrogen and the benzyl halide. echemi.com Some patents also disclose one-pot procedures where the piperidine ring is formed and subsequently N-alkylated in a single sequence, enhancing process efficiency. google.com
Innovations in the Synthesis of 3-Substituted Piperidines: For the synthesis of 3-substituted piperidines, patent claims often revolve around stereoselective methods to control the orientation of the substituent at the 3-position. This is particularly important for pharmaceutical applications where a specific enantiomer or diastereomer is required. Patented innovations include the use of chiral catalysts for the asymmetric hydrogenation of pyridine precursors and the development of novel cyclization strategies that establish the desired stereochemistry.
The table below summarizes some of the key synthetic methods found in the patent literature for related piperidine derivatives, which could be adapted for the synthesis of this compound.
| Synthetic Transformation | Key Methodologies in Patent Literature | Potential Application for Target Molecule | Representative Patent Class |
| N-Alkylation | Reaction of a piperidine with a benzyl halide in the presence of a base (e.g., K2CO3, Et3N) in a suitable solvent (e.g., DMF, CH3CN). | N-alkylation of piperidin-3-ylmethanol with 4-methylbenzyl chloride. | C07D 211/00 |
| Formation of 3-Hydroxymethyl Group | Reduction of a piperidine-3-carboxylic acid or its ester using a reducing agent like LiAlH4. | Reduction of ethyl 1-(4-methylbenzyl)piperidine-3-carboxylate. | C07D 211/68 |
| Piperidine Ring Formation | Hydrogenation of a substituted pyridine precursor. | Synthesis of the piperidine core from a corresponding pyridine derivative. | C07D 211/04 |
| Stereoselective Synthesis | Asymmetric hydrogenation of a pyridine or tetrahydropyridine (B1245486) precursor using a chiral catalyst. | To obtain a specific enantiomer of this compound. | C07D 211/00 |
Strategic Implications of Existing Patents on Future Research Directions
The absence of specific patents for this compound suggests that this compound may either be a novel entity or has been synthesized but not patented. This presents both opportunities and challenges for future research.
Opportunities:
Freedom to Operate: Researchers may have the freedom to synthesize and investigate the properties and applications of this compound without infringing on existing patents for the final compound.
Potential for Novel IP: If the compound is found to have valuable properties, there is an opportunity to file for composition of matter patents, as well as patents for its synthesis and use.
Challenges:
Blocking Patents on Intermediates and Processes: While the final compound may not be patented, the most efficient and scalable synthetic routes to it may be covered by broader process patents or patents on key intermediates. Any commercial-scale synthesis would need to carefully navigate this existing intellectual property to avoid infringement.
"Submarine" Patents: There is always a possibility of pending or unpublished patent applications that may cover this compound or its synthesis.
Future Research Directions: Future research in this area will likely focus on:
Efficient and Scalable Synthesis: Developing a novel, efficient, and non-infringing synthetic route to this compound will be a key objective. This could involve exploring alternative starting materials, novel catalytic systems, or innovative reaction pathways.
Exploration of Biological Activity: A primary driver for synthesizing this compound would be to investigate its potential biological activity. Given that the piperidine scaffold is a common feature in many bioactive molecules, this compound could be screened for a variety of therapeutic applications.
Filing for Intellectual Property: If promising biological activity is discovered, prompt filing of patent applications covering the compound, its synthesis, and its uses will be crucial to protect the intellectual property and secure a competitive advantage.
Future Research Directions and Translational Perspectives
Development of Next-Generation Piperidine (B6355638) Derivatives with Enhanced Specificity
Advances in synthetic chemistry allow for rapid and modular modifications of the piperidine scaffold, enhancing bioavailability and reducing undesirable interactions. pmarketresearch.com For instance, modified piperidine structures are crucial for the selective inhibition of Bruton's tyrosine kinase (BTK) by drugs like ibrutinib (B1684441) and acalabrutinib, which are used in treating certain cancers. pmarketresearch.com The strategic placement of substituents on the piperidine ring is a well-established method for creating new agents for various diseases, including Alzheimer's. encyclopedia.pub Research indicates that the biological properties of piperidines are highly dependent on the type and location of these substituents. researchgate.net
| Strategy for Enhanced Specificity | Example Application Area | Key Outcome |
| Fragment-Based Drug Discovery (FBDD) | Kinase Inhibition | Optimized binding affinity and selectivity pmarketresearch.com |
| Modular Modifications | Oncology (e.g., BTK inhibitors) | Reduced off-target effects and enhanced bioavailability pmarketresearch.com |
| Strategic Substituent Placement | Neurodegenerative Diseases | Improved targeting of specific receptors encyclopedia.pub |
Integration of Artificial Intelligence and Machine Learning in Piperidine Scaffold Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design of novel molecules. springernature.comnih.gov These technologies are particularly useful for exploring the vast chemical space of piperidine derivatives. Deep learning generative models can be employed for the de novo design of scaffold-focused small molecule libraries, creating novel compounds with desired properties. nih.govresearchgate.net
| AI/ML Application | Description | Potential Impact on Piperidine Design |
| Generative Models | De novo design of molecules with specific scaffolds and properties. nih.govresearchgate.net | Rapid generation of novel piperidine candidates with high potential for bioactivity. |
| Predictive Modeling | Predicts ADMET (absorption, distribution, metabolism, excretion, toxicity) properties. springernature.comnih.gov | Early identification of promising candidates, reducing failure rates in later stages. |
| High-Throughput Virtual Screening | Screens large virtual libraries of compounds against biological targets. nih.gov | Efficient identification of hit compounds from vast virtual piperidine libraries. |
Exploration of New Therapeutic Areas Based on Identified Molecular Targets
The versatility of the piperidine scaffold allows it to interact with a wide array of biological targets, including enzymes, receptors, transport systems, and ion channels. clinmedkaz.org This promiscuity opens the door to new therapeutic applications. In silico tools can predict potential targets and the spectrum of biological activity for new piperidine derivatives, guiding further preclinical studies. clinmedkaz.org
Piperidine derivatives have shown potential in treating a diverse range of conditions, including cancer, central nervous system (CNS) disorders, and infectious diseases. researchgate.netclinmedkaz.org For example, some derivatives have demonstrated the ability to inhibit enzymes associated with cancer progression, block G-protein-coupled receptor pathways involved in inflammation and pain, and exhibit antiviral activity. smolecule.com The identification of dual-acting compounds, such as piperidine derivatives that act as antagonists for both histamine (B1213489) H3 and sigma-1 receptors, could lead to novel pain therapies. acs.org The continued exploration of these molecular interactions will undoubtedly uncover new therapeutic opportunities for compounds like (1-(4-Methylbenzyl)piperidin-3-yl)methanol.
| Potential Therapeutic Area | Molecular Target Class | Example of Activity |
| Oncology | Kinases, Apoptosis Pathways | Inhibition of cancer cell proliferation nih.gov |
| CNS Disorders | Receptors (e.g., Sigma-1, Opioid) | Analgesic and antipsychotic effects encyclopedia.pubtandfonline.com |
| Infectious Diseases | Viral Polyproteins, Bacterial Enzymes | Inhibition of viral replication and bacterial growth ijnrd.org |
| Inflammatory Diseases | G-protein-coupled receptors | Modulation of inflammatory pathways smolecule.com |
Advanced Methodologies for Stereochemical Control in Synthesis
The three-dimensional arrangement of atoms (stereochemistry) in a molecule is critical for its biological activity. Therefore, precise control over stereochemistry during the synthesis of piperidine derivatives is paramount. Modern synthetic chemistry offers several advanced methodologies to achieve this. rsc.org
Metal-catalyzed reactions, including those using iridium, palladium, and gold, have been developed for the stereoselective synthesis of substituted piperidines. nih.govrsc.org For instance, asymmetric hydrogenation of pyridinium (B92312) salts using an iridium(I) catalyst can produce specific isomers. nih.gov Chemo-enzymatic approaches, which combine chemical synthesis with biocatalysis, provide another powerful tool for preparing piperidines with precise stereochemistry. nih.gov These methods often involve stereoselective enzyme-catalyzed reactions that are difficult to achieve through traditional chemistry. nih.gov Furthermore, diastereoselective reactions, such as the Mannich reaction followed by reductive cyclization, are used to control the stereochemistry of the final piperidine product. nih.gov
| Synthetic Methodology | Key Feature | Example |
| Metal-Catalyzed Hydrogenation | Use of transition metals (e.g., Ir, Pd, Ru) with chiral ligands for stereoselective reduction. nih.gov | Asymmetric hydrogenation of pyridines to yield specific piperidine isomers. nih.gov |
| Chemo-enzymatic Synthesis | Combines chemical steps with highly stereoselective enzymatic reactions. nih.gov | One-pot amine oxidase/ene imine reductase cascade for stereo-defined piperidines. nih.gov |
| Diastereoselective Cyclization | Multi-step reactions where the stereochemistry is controlled in an early step and retained. nih.gov | Diastereoselective Mannich reaction followed by reductive cyclization. nih.gov |
| Conformational Control | Epimerization of substituents to achieve the thermodynamically favored isomer. whiterose.ac.uk | Conversion of cis-piperidines to their trans-diastereoisomers. whiterose.ac.uk |
Comprehensive Preclinical Efficacy Studies in Diverse Biological Systems
Before any new compound can be considered for human trials, it must undergo rigorous preclinical evaluation to assess its efficacy and safety. For piperidine derivatives, this involves a wide range of in vitro and in vivo studies across diverse biological systems. These studies are essential to understand the compound's mechanism of action, pharmacokinetics, and potential toxicity.
Preclinical studies for piperidine-based compounds often begin with in vitro assays to determine their activity against specific molecular targets, such as enzymes or receptors. researchgate.net This is followed by cell-based assays to evaluate their effects on cellular processes like proliferation, apoptosis, and inflammation. nih.gov Promising compounds then advance to in vivo studies in animal models that mimic human diseases. For example, the analgesic potential of novel piperidine derivatives has been evaluated using tail-flick and writhing tests in rodents. tandfonline.com The unique ability of the piperidine scaffold to be incorporated into various molecular structures makes it a promising candidate for extensive pharmacological evaluation in preclinical settings. clinmedkaz.org Ultimately, comprehensive preclinical data is crucial for regulatory bodies to approve the transition to clinical trials. pmarketresearch.com
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (1-(4-methylbenzyl)piperidin-3-yl)methanol, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves alkylation of piperidin-3-ylmethanol derivatives with 4-methylbenzyl halides. For example, refluxing with propionic anhydride under inert atmospheres (e.g., argon) improves yield by minimizing oxidation . Optimization includes:
- Temperature control : Reflux at 110–120°C for 12 hours ensures complete reaction.
- Purification : Extraction with CHCl₃, drying over MgSO₄, and crystallization from 2-propanol yield high-purity products .
- Yield improvement : Adjusting stoichiometry of 4-methylbenzyl halide to 1.2–1.5 equivalents reduces side products.
Q. Which analytical methods are critical for confirming the structure and purity of this compound?
- Methodological Answer :
-
NMR Spectroscopy : ¹H and ¹³C NMR are essential for structural confirmation. Key signals include aromatic protons (δ 7.24–7.40 ppm for 4-methylbenzyl) and piperidine CH₂ groups (δ 2.29–3.78 ppm) .
-
HPLC : Use C18 columns with mobile phases like methanol:buffer (65:35, pH 4.6) to assess purity (>97%) and resolve intermediates .
-
Mass Spectrometry : ESI-MS or GC-MS confirms molecular weight (e.g., [M+H⁺] at m/z 262.2) .
Key NMR Signals Chemical Shift (δ, ppm) Aromatic protons (4-methylbenzyl) 7.24–7.40 (multiplet) Piperidine CH₂ groups 2.29–3.78 (multiplets) Methanol -OH 1.50–2.00 (broad)
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer :
- Thermal stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (e.g., mp 96–98°C for analogs) .
- Light sensitivity : Store samples in amber vials at –20°C and monitor degradation via HPLC over 1–6 months .
- Humidity control : Use desiccators with silica gel to prevent hydrolysis of the methanol group .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for piperidin-3-ylmethanol derivatives?
- Methodological Answer :
- Orthogonal assays : Validate target engagement using enzymatic assays (e.g., acetylcholinesterase inhibition) alongside cellular models .
- Structure-activity relationships (SAR) : Compare analogs with substitutions at the 4-methylbenzyl or piperidine positions (e.g., bromine vs. methoxy groups) .
- Data normalization : Account for batch-to-batch variability by including internal controls (e.g., reference inhibitors) in dose-response studies .
Q. What strategies improve the selectivity of this compound for central nervous system (CNS) targets?
- Methodological Answer :
- Lipophilicity optimization : Adjust logP values (target 2–3) via substituents like fluorinated benzyl groups to enhance blood-brain barrier penetration .
- Metabolic stability : Introduce methyl or ethyl groups to block CYP450-mediated oxidation sites (e.g., piperidine N-methylation) .
- Receptor docking studies : Use molecular modeling (e.g., AutoDock Vina) to predict binding modes to monoamine oxidase B (MAO-B) or σ receptors .
Q. How can synthetic byproducts be identified and minimized during scale-up of this compound?
- Methodological Answer :
-
Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor intermediates .
-
Byproduct characterization : Use LC-MS to detect impurities (e.g., over-alkylated piperidine derivatives) .
-
Solvent optimization : Replace CHCl₃ with ethyl acetate or MTBE for safer extraction and reduced side reactions .
Common Byproducts Mitigation Strategy Di-alkylated piperidine Reduce benzyl halide stoichiometry Oxidized methanol derivatives Use antioxidants (e.g., BHT)
Q. What computational tools are suitable for predicting the pharmacokinetic properties of this compound?
- Methodological Answer :
- ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate bioavailability, clearance, and toxicity .
- Metabolite identification : Employ GLORYx or Meteor Nexus to predict Phase I/II metabolism pathways (e.g., hydroxylation, glucuronidation) .
- Solubility modeling : Apply COSMO-RS to optimize solvent systems for formulation .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or spectral data?
- Methodological Answer :
- Cross-validation : Compare data with structurally similar compounds (e.g., (4-butylphenyl)methanol, mp 96–98°C vs. analogs) .
- Crystallography : Perform single-crystal X-ray diffraction to resolve ambiguities in stereochemistry .
- Batch analysis : Test multiple synthetic batches to identify variability sources (e.g., residual solvents) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
